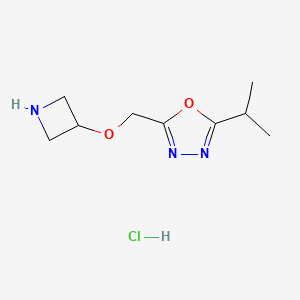![molecular formula C12H18N2O B2919314 trans-2-[(4-Methylpyridin-3-yl)amino]cyclohexan-1-ol CAS No. 2413365-38-3](/img/structure/B2919314.png)
trans-2-[(4-Methylpyridin-3-yl)amino]cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “trans-2-[(4-Methylpyridin-3-yl)amino]cyclohexan-1-ol” is a complex organic molecule that contains a cyclohexanol, an amine, and a methylpyridine group . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reagents used. The presence of an amine group could make it a potential nucleophile, while the hydroxyl group could potentially be involved in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a hydroxyl group could make it capable of forming hydrogen bonds, which could influence its solubility in different solvents .Applications De Recherche Scientifique
Stereochemistry and Structural Analysis
- Stereochemical studies have been pivotal in understanding the conformations and configurations of cyclohexane derivatives. Research has elucidated the configurations of cis- and trans-4-hydroxycyclohexylacetic acid, highlighting their role as tyrosine metabolites and proposing a defective enzyme pathway in their formation (Niederwieser, Wadman, & Danks, 1978).
- Investigations into the synthesis and conformation of partially saturated 3,1-benzoxazines have revealed the influence of cis- and trans-configurations on the compounds' chemical behaviors and potential applications (Bernáth, Stájer, Szabó, Folop, & Sohár, 1985).
Molecular Architecture and Self-Assembly
- Research on uranyl ion complexes using trans-1,4-cyclohexanedicarboxylic acid has demonstrated the capability of such compounds to form a wide range of molecular architectures, suggesting potential applications in materials science (Thuéry & Harrowfield, 2017).
- Syntheses that leverage the stereochemistry of cyclohexane derivatives, like the preparation of Schiff bases from trans-pyrazolylcyclohexanol, underline the importance of structural nuances in designing flexible molecules for coordination chemistry and potentially catalytic activities (Barz, Rauch, & Thiel, 1997).
Catalysis and Synthetic Applications
- The development of new catalytic systems using cis-1,2-cyclohexanediol highlights the role of cyclohexane derivatives in enhancing reaction efficiencies and selectivities, suggesting their utility in organic synthesis and industrial processes (Kabir, Lorenz, van Linn, Namjoshi, Ara, & Cook, 2010).
- Efforts to synthesize oligomers of trans-(4S,5R)-4-carboxybenzyl 5-methyl oxazolidin-2-one reveal insights into foldamer construction, showcasing the potential of cyclohexane derivatives in developing novel peptidomimetics and biomolecular scaffolds (Lucarini & Tomasini, 2001).
Material Science and Polymer Chemistry
- Synthesis and properties of polyimides derived from cis- and trans-1,2,3,4-cyclohexanetetracarboxylic dianhydrides have been explored, indicating the significant impact of stereochemistry on polymer solubility, thermal stability, and mechanical properties. This research paves the way for designing advanced polymeric materials with tailored features (Fang, Yang, Zhang, Gao, & Ding, 2004).
Propriétés
IUPAC Name |
(1S,2S)-2-[(4-methylpyridin-3-yl)amino]cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-9-6-7-13-8-11(9)14-10-4-2-3-5-12(10)15/h6-8,10,12,14-15H,2-5H2,1H3/t10-,12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URWFQNMMGBHTJW-JQWIXIFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)NC2CCCCC2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NC=C1)N[C@H]2CCCC[C@@H]2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-2-[(4-Methylpyridin-3-yl)amino]cyclohexan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-propylpentanamide](/img/structure/B2919236.png)
![2-{2,8-Dimethylimidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride](/img/structure/B2919237.png)
![N-(1,3-benzodioxol-5-yl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2919238.png)

![4-butoxy-N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-furyl)ethyl]benzamide](/img/structure/B2919241.png)
![2,4-dichloro-N-[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]benzamide](/img/structure/B2919245.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxyacetamide](/img/structure/B2919246.png)



![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2919251.png)

![(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B2919253.png)